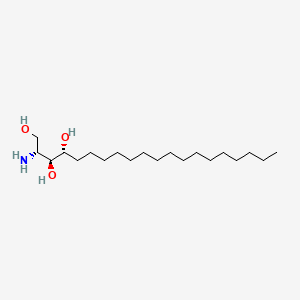
(2R,3S,4R)-2-aminoicosane-1,3,4-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R)-2-aminoicosane-1,3,4-triol is a chiral amino alcohol with a long hydrocarbon chain. This compound is notable for its unique stereochemistry and potential applications in various scientific fields. Its structure includes three hydroxyl groups and one amino group, making it a versatile molecule for chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-aminoicosane-1,3,4-triol typically involves the reduction of corresponding keto or aldehyde precursors. One common method is the reduction of (2R,3S,4R)-2-ketoicosane-1,3,4-triol using sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using specific enzymes that can selectively reduce the keto group to an amino group. This method is advantageous due to its high selectivity and environmentally friendly nature. Additionally, large-scale chemical synthesis can be achieved through optimized reaction conditions and the use of continuous flow reactors.
化学反应分析
Types of Reactions
(2R,3S,4R)-2-aminoicosane-1,3,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Formation of (2R,3S,4R)-2-ketoicosane-1,3,4-triol or (2R,3S,4R)-2-carboxyicosane-1,3,4-triol.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives like (2R,3S,4R)-2-chloroicosane-1,3,4-triol.
科学研究应用
(2R,3S,4R)-2-aminoicosane-1,3,4-triol has diverse applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its role in cell signaling and membrane structure due to its amphiphilic nature.
Medicine: Explored for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic properties.
作用机制
The mechanism of action of (2R,3S,4R)-2-aminoicosane-1,3,4-triol involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes and receptors, modulating their activity. The hydroxyl and amino groups play a crucial role in these interactions, forming hydrogen bonds and ionic interactions with target molecules.
相似化合物的比较
Similar Compounds
(2R,3S,4R)-3,4,5,7,3’,4’-hexahydroxyflavan: A flavonoid with similar hydroxyl group arrangement.
(2R,3S,4R)-3,4,5,7,4’-pentahydroxyflavan: Another flavonoid with a similar structure but different functional groups.
Uniqueness
(2R,3S,4R)-2-aminoicosane-1,3,4-triol is unique due to its long hydrocarbon chain and specific stereochemistry. This combination of features makes it particularly useful in applications requiring amphiphilic molecules with precise chiral properties.
属性
分子式 |
C20H43NO3 |
|---|---|
分子量 |
345.6 g/mol |
IUPAC 名称 |
(2R,3S,4R)-2-aminoicosane-1,3,4-triol |
InChI |
InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)20(24)18(21)17-22/h18-20,22-24H,2-17,21H2,1H3/t18-,19-,20+/m1/s1 |
InChI 键 |
UQAUXYMLKGFKBX-AQNXPRMDSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC[C@H]([C@H]([C@@H](CO)N)O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCC(C(C(CO)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


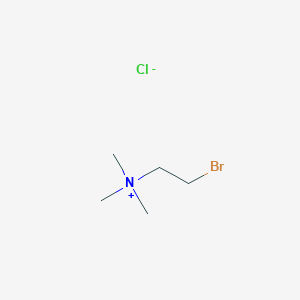
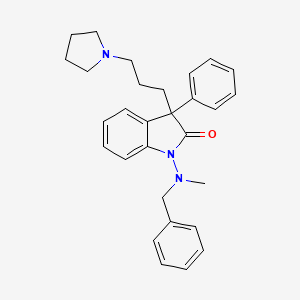
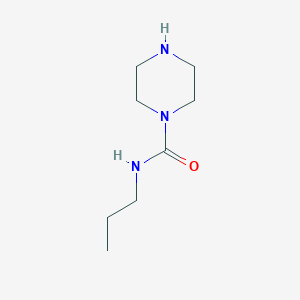
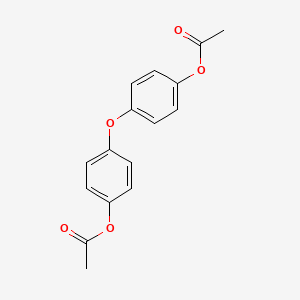
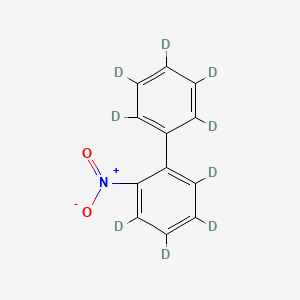


![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)

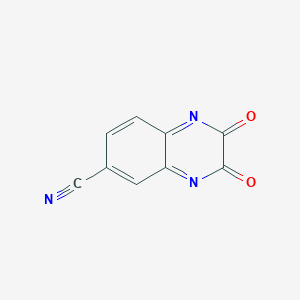

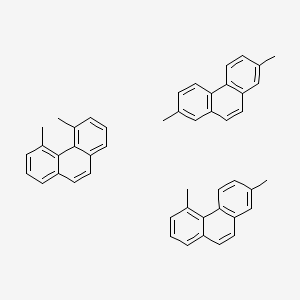
![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
